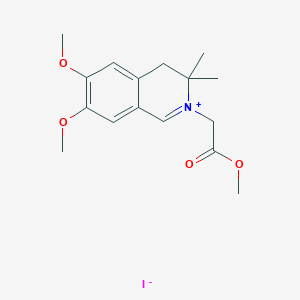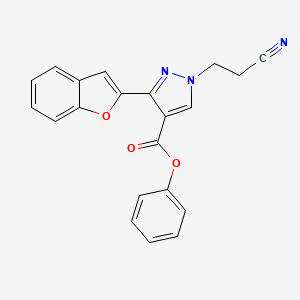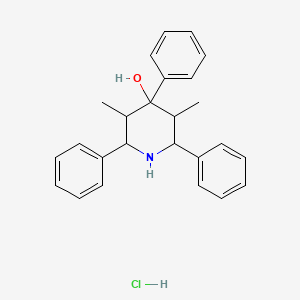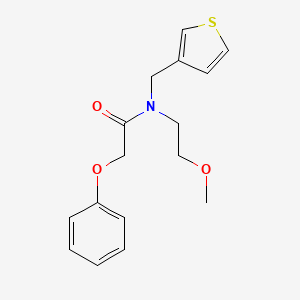![molecular formula C19H32N2O B5151132 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as AAE, is a synthetic compound that has been studied for its potential use in scientific research. AAE belongs to the class of adamantane derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective and analgesic effects. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to modulate the activity of glutamate and GABA receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects in animal models, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory processes. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation of using 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide is its limited availability and high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide, including the investigation of its potential use in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide and to optimize its synthesis and purification methods. Finally, the development of more cost-effective methods for producing 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide may increase its availability and potential use in scientific research.
合成法
The synthesis of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves the reaction of 1-adamantylamine with ethyl chloroacetate, followed by the reaction with piperidine and subsequent purification steps. The yield of 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in various scientific research applications, including neuroprotection, pain management, and drug addiction treatment. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, 2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
2-(1-adamantyl)-N-(2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c22-18(20-4-7-21-5-2-1-3-6-21)14-19-11-15-8-16(12-19)10-17(9-15)13-19/h15-17H,1-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAPOSSJURQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)



![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)